molecular formula C7H14Cl2N4 B2718505 3-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride CAS No. 1609409-13-3

3-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride

Cat. No.: B2718505
CAS No.: 1609409-13-3
M. Wt: 225.12
InChI Key: ZTLPZOURBMRYNB-UHFFFAOYSA-N
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Description

3-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride (CAS: 1609409-13-3) is a heterocyclic compound featuring a piperidine ring substituted with a 1,2,4-triazole moiety at the 3-position, with two hydrochloride counterions. Its molecular formula is C₇H₁₄Cl₂N₄, and its molecular weight is 225.12 g/mol .

Properties

IUPAC Name

3-(1H-1,2,4-triazol-5-yl)piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.2ClH/c1-2-6(4-8-3-1)7-9-5-10-11-7;;/h5-6,8H,1-4H2,(H,9,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTLPZOURBMRYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC=NN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609409-13-3
Record name 3-(4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride typically involves the reaction of piperidine with a triazole derivative under controlled conditions. The process may include steps such as:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment to Piperidine: The triazole ring is then attached to the piperidine ring through a nucleophilic substitution reaction.

    Formation of Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods: In an industrial setting, the production of 3-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can also occur, especially at the triazole ring, resulting in the formation of reduced triazole derivatives.

    Substitution: The compound is prone to nucleophilic substitution reactions, where the triazole or piperidine ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products:

    Oxidized Derivatives: These include various ketones and alcohols formed from the oxidation of the piperidine ring.

    Reduced Derivatives: These include hydrogenated triazole derivatives.

    Substituted Products: These include compounds with different functional groups attached to the triazole or piperidine ring.

Scientific Research Applications

3-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can lead to the inhibition or activation of the target molecules, thereby exerting the compound’s effects.

Comparison with Similar Compounds

Key Properties:

  • Physical State : Solid at room temperature.
  • Melting Point : 28–33°C .
  • Hydrogen Bond Donors/Acceptors: 4 donors, 3 acceptors .
  • Storage : Requires an inert atmosphere at room temperature .
  • Safety Profile : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

The compound is used as a building block in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting central nervous system (CNS) receptors or enzymes due to the triazole’s ability to engage in hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

To contextualize its properties and applications, 3-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride is compared to structurally analogous piperidine-triazole derivatives (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features Reference
3-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride (1609409-13-3) Triazole at piperidine-3 C₇H₁₄Cl₂N₄ 225.12 High polarity (PSA: 53.6 Ų), moderate lipophilicity
3-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride (1305712-63-3) Cyclopropyl at triazole-4 C₁₀H₁₆Cl₂N₄ 265.18 Increased steric bulk; potential for enhanced receptor selectivity
4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride (1401425-75-9) Triazole at piperidine-4 C₇H₁₄Cl₂N₄ 225.12 Positional isomer; altered spatial orientation in binding pockets
3-(4-Ethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride (N/A) Ethyl at triazole-4 C₈H₁₆Cl₂N₄ ~239.1 Enhanced hydrophobicity; possible improved membrane permeability
3-(4-Propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride (1332528-89-8) Propyl at triazole-4 C₉H₁₈Cl₂N₄ ~253.2 Greater lipophilicity; risk of reduced aqueous solubility
3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride (N/A) Methoxyethyl at triazole-4; methyl at piperidine-3 C₁₁H₂₂Cl₂N₄O 297.22 Dual functionalization; introduces hydrogen-bonding via methoxy group
4-(4-Methyl-1H-pyrazol-3-yl)piperidine hydrochloride (2702587-75-3) Pyrazole at piperidine-4 C₉H₁₆ClN₃ 201.7 Pyrazole instead of triazole; altered electronic properties

Structural and Functional Insights

Substituent Effects :

  • Cyclopropyl Modification (CAS 1305712-63-3) : The cyclopropyl group introduces steric hindrance and rigidity, which may enhance selectivity for sterically constrained binding sites (e.g., kinase active sites) .
  • For example, the propyl derivative’s logP is estimated to be ~1.5 higher than the parent compound .
  • Methoxyethyl Modification (CAS N/A) : The methoxyethyl group adds polarity (via the ether oxygen) and flexibility, balancing solubility and membrane permeability .

Positional Isomerism :

  • 3- vs.

Heterocycle Replacement :

  • Pyrazole vs. Triazole (CAS 2702587-75-3) : Pyrazole lacks the third nitrogen in the triazole ring, reducing hydrogen-bonding capacity. This may decrease affinity for metalloenzymes reliant on triazole coordination .

Biological Activity

3-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride is a compound that has garnered attention in various biological research fields due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesis, and mechanisms of action, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C7H12N42HClC_7H_{12}N_4\cdot 2HCl, featuring a triazole ring linked to a piperidine moiety. The presence of two hydrochloride groups enhances its solubility and stability, making it suitable for biological applications.

The biological activity of 3-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride primarily arises from its interaction with specific molecular targets:

  • Enzyme Inhibition : The triazole ring can form hydrogen bonds with enzymes, potentially inhibiting their activity.
  • Receptor Binding : It interacts with various receptors, including histamine receptors (H3R), which are implicated in neurological functions and have been targeted for anticonvulsant therapies .

Anticonvulsant Effects

Research has demonstrated that derivatives of this compound exhibit significant anticonvulsant properties. For example, novel H3 receptor antagonists synthesized with the triazole moiety showed robust activities in reducing seizure frequency in animal models. Specifically, compounds with IC50 values in the nanomolar range were identified as promising candidates for epilepsy treatment .

Anti-inflammatory Properties

The anti-inflammatory potential of 3-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride has been evaluated through cytokine release assays. Studies indicated that certain derivatives significantly reduced TNF-α production in peripheral blood mononuclear cells (PBMCs), suggesting their utility in inflammatory conditions .

Table 1: Summary of Biological Activities

Activity Observation Reference
AnticonvulsantIC50 values between 5.92 nM and 7.81 nM
Anti-inflammatoryReduction of TNF-α by 44–60% in PBMCs
CytotoxicityLow toxicity observed at doses up to 100 µg/mL

Synthesis Methods

The synthesis of 3-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride typically involves:

  • Formation of the Triazole Ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
  • Attachment to Piperidine : A nucleophilic substitution reaction connects the triazole to the piperidine ring.
  • Formation of Dihydrochloride Salt : The final step involves adding hydrochloric acid to enhance stability and solubility.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique attributes of 3-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride against similar compounds:

Compound Solubility Stability Biological Activity
3-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochlorideHighHighAnticonvulsant & Anti-inflammatory
4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochlorideModerateModerateLimited

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via palladium-catalyzed coupling reactions (e.g., Sonogashira or Suzuki-Miyaura) between halogenated pyridine or triazole intermediates and piperidine derivatives. For example, halogenated intermediates like 3-bromo-5-(triazolyl)pyridine can react with alkynes or boronic acids under catalytic conditions (e.g., PdCl₂(PPh₃)₂/CuI in DMF). Post-synthesis, medium-pressure liquid chromatography (MPLC) is used for purification, achieving yields ~50-60% . Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), catalyst loading, and reaction temperature.

Q. How can researchers confirm the structural integrity and purity of 3-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride post-synthesis?

  • Methodological Answer : Structural confirmation requires multi-technique validation:

  • ¹H/¹³C NMR : Analyze proton environments (e.g., piperidine CH₂ groups at δ 1.5–2.5 ppm, triazole protons at δ 8.0–9.0 ppm) and carbon backbone .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₇H₁₂Cl₂N₄, calculated m/z 225.04) .
  • HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 210–254 nm .

Q. What analytical techniques are recommended for detecting halogenated impurities in 3-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride?

  • Methodological Answer : Halogenated byproducts (e.g., 3-chloro derivatives) can be identified via:

  • LC-MS : Detect chlorine isotopic patterns (3:1 ratio for ³⁵Cl/³⁷Cl) in impurity peaks .
  • X-ray Crystallography : Resolve structural discrepancies using SHELXL for refinement, particularly for high-resolution or twinned crystals .

Advanced Research Questions

Q. How can computational methods aid in predicting the pharmacological interactions of 3-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding affinities to target receptors (e.g., enzymes or GPCRs). For example, the triazole moiety may interact with catalytic residues via hydrogen bonding, while the piperidine ring contributes to hydrophobic stabilization. Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .

Q. What strategies are recommended for resolving discrepancies in crystallographic data during structural elucidation of triazolyl-piperidine derivatives?

  • Methodological Answer : Use SHELX programs (SHELXD/SHELXE) for experimental phasing and SHELXL for refinement. For twinned crystals, apply the HKLF 5 format in SHELXL to deconvolute overlapping reflections. High-resolution data (<1.0 Å) improves accuracy in resolving triazole ring planarity and piperidine chair conformations .

Q. How can researchers mitigate the formation of byproducts such as halogenated impurities during synthesis?

  • Methodological Answer :

  • Reagent Purity : Use freshly distilled solvents (e.g., DMF) to avoid halogen contamination.
  • Catalytic Optimization : Replace chloride-containing catalysts (e.g., PdCl₂) with non-halogenated alternatives (e.g., Pd(OAc)₂).
  • Post-Synthesis Scavenging : Employ silica gel chromatography with ethyl acetate/hexane gradients to separate halogenated impurities .

Q. What are the challenges in scaling up the synthesis of 3-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride for preclinical studies?

  • Methodological Answer : Key challenges include:

  • Purification : Transition from MPLC to flash chromatography with larger silica columns.
  • Salt Formation : Ensure stoichiometric HCl addition during dihydrochloride formation to avoid excess acid, which can degrade the triazole ring.
  • Yield Consistency : Monitor reaction kinetics (e.g., via in-situ IR) to maintain reproducibility at scale .

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